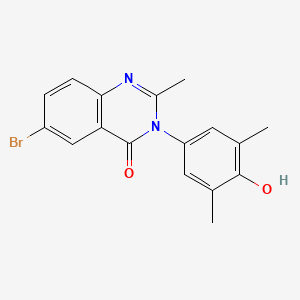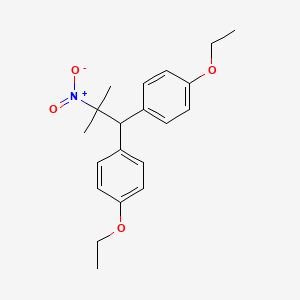![molecular formula C28H18N4O2 B13749070 2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile CAS No. 1255791-66-2](/img/structure/B13749070.png)
2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core with ethoxy groups and multiple nitrile functionalities, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction between 6,6’-dibromo-2,2’-diethoxy-1,1’-binaphthalene and 4-pyridyl boronic acid . This reaction is carried out under specific conditions, such as the presence of a palladium catalyst and a suitable base, to yield the desired product with high efficiency.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2,2’-diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethoxy-1,1’-binaphthalene: Similar structure but with methoxy groups instead of ethoxy groups.
6,6’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene: Contains bromine atoms and methoxy groups.
Uniqueness
2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile is unique due to its combination of ethoxy groups and multiple nitrile functionalities, which provide distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industry.
Propiedades
Número CAS |
1255791-66-2 |
|---|---|
Fórmula molecular |
C28H18N4O2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
4-(4,6-dicyano-2-ethoxynaphthalen-1-yl)-3-ethoxynaphthalene-1,7-dicarbonitrile |
InChI |
InChI=1S/C28H18N4O2/c1-3-33-25-11-19(15-31)23-9-17(13-29)5-7-21(23)27(25)28-22-8-6-18(14-30)10-24(22)20(16-32)12-26(28)34-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
AWTQHZGLRRDLJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C=C(C=C2)C#N)C(=C1)C#N)C3=C(C=C(C4=C3C=CC(=C4)C#N)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



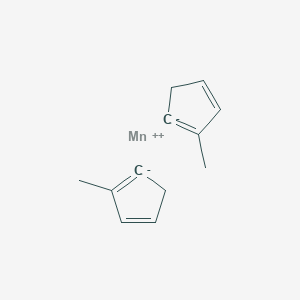
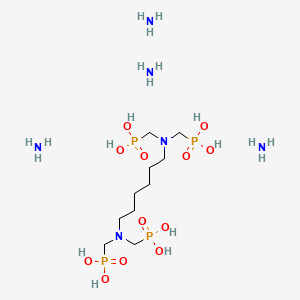
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
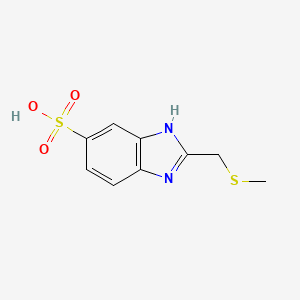
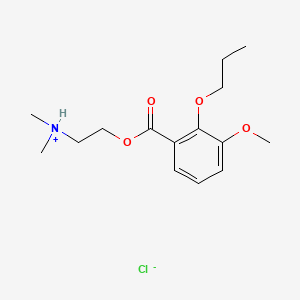

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)


